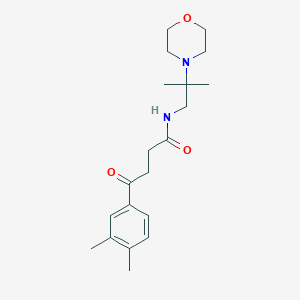![molecular formula C14H11ClN2O4 B7680335 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ agonists. It was initially developed to treat metabolic and cardiovascular diseases, but its usage has been banned due to its potential carcinogenic effects. Despite this, it remains a popular research tool in the scientific community due to its ability to enhance endurance and fat burning in animal models.
Mecanismo De Acción
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide works by activating PPARδ, a nuclear receptor that regulates gene expression in various metabolic pathways. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in enhanced endurance and fat burning.
Biochemical and Physiological Effects:
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide has been shown to improve endurance and fat burning in animal models. It has also been found to improve insulin sensitivity and reduce inflammation in obese mice. However, its usage has been associated with potential carcinogenic effects, including the development of tumors in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide is a useful research tool for studying the role of PPARδ in various physiological processes. Its ability to enhance endurance and fat burning in animal models makes it a valuable tool for investigating metabolic and cardiovascular diseases. However, its potential carcinogenic effects limit its usage and require caution in experimental design.
Direcciones Futuras
1. Investigating the role of PPARδ in cancer development and progression.
2. Developing safer PPARδ agonists for the treatment of metabolic and cardiovascular diseases.
3. Studying the effects of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide on other physiological processes, such as inflammation and oxidative stress.
4. Investigating the potential use of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide as a performance-enhancing drug in athletes.
Métodos De Síntesis
The synthesis of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloromethylphenol to form the intermediate 4-(2-chloromethylphenoxy)-3-nitrobenzoic acid. This intermediate is then converted into the final product through a series of chemical reactions involving N,N-dimethylformamide and triethylamine.
Aplicaciones Científicas De Investigación
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide has been extensively studied in animal models for its potential to improve endurance and fat burning. It has also been investigated for its role in treating metabolic and cardiovascular diseases, such as obesity, type 2 diabetes, and atherosclerosis. Additionally, it has been used as a research tool to study the role of PPARδ in various physiological processes.
Propiedades
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-11-3-1-2-4-13(11)21-8-10-6-5-9(14(16)18)7-12(10)17(19)20/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQOGCCAFWTKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
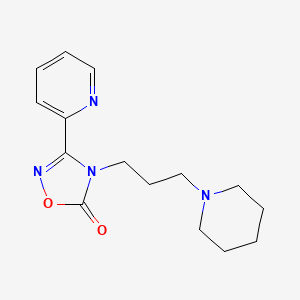
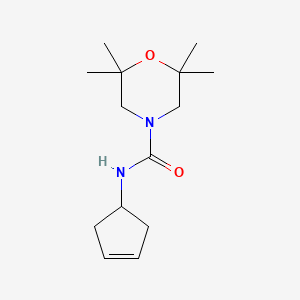
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
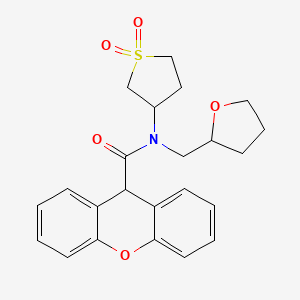
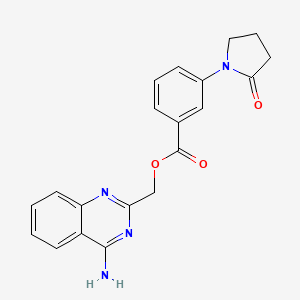
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)
